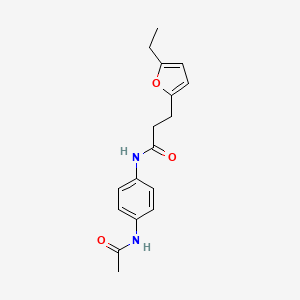

N-(4-acetamidophenyl)-3-(5-ethylfuran-2-yl)propanamide

Description

Properties

IUPAC Name |

N-(4-acetamidophenyl)-3-(5-ethylfuran-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3/c1-3-15-8-9-16(22-15)10-11-17(21)19-14-6-4-13(5-7-14)18-12(2)20/h4-9H,3,10-11H2,1-2H3,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIBSWVAZJUKRAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(O1)CCC(=O)NC2=CC=C(C=C2)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-acetamidophenyl)-3-(5-ethylfuran-2-yl)propanamide (CAS No. 843633-90-9) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of N-(4-acetamidophenyl)-3-(5-ethylfuran-2-yl)propanamide is C17H20N2O3, with a molecular weight of 300.358 g/mol. The compound features an acetamidophenyl group and a furan ring, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C17H20N2O3 |

| Molecular Weight | 300.358 g/mol |

| CAS Number | 843633-90-9 |

| Purity | ≥95% |

The biological activity of N-(4-acetamidophenyl)-3-(5-ethylfuran-2-yl)propanamide is thought to stem from its interaction with various molecular targets within biological systems. The acetamidophenyl moiety may interact with specific enzymes or receptors, while the furan ring can participate in redox reactions. These interactions can modulate several biochemical pathways, potentially leading to therapeutic effects such as anti-inflammatory and antimicrobial activities.

Antimicrobial Activity

Research indicates that N-(4-acetamidophenyl)-3-(5-ethylfuran-2-yl)propanamide exhibits antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, suggesting that this compound may also possess significant antimicrobial potential.

Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory effects. In vitro studies demonstrated that it could reduce the production of pro-inflammatory cytokines in cell cultures, indicating a potential role in managing inflammatory diseases.

Neuroprotective Effects

Preliminary studies suggest that N-(4-acetamidophenyl)-3-(5-ethylfuran-2-yl)propanamide may have neuroprotective properties. In models of neurotoxicity, it has been shown to mitigate damage to neuronal cells induced by stressors such as oxidative stress or inflammation.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of N-(4-acetamidophenyl)-3-(5-ethylfuran-2-yl)propanamide and related compounds:

- Study on Antimicrobial Activity : A study assessed the antimicrobial efficacy of several derivatives of propanamide, including N-(4-acetamidophenyl)-3-(5-ethylfuran-2-yl)propanamide, against common bacterial pathogens. Results indicated a notable inhibition zone compared to control groups, suggesting its potential as an antimicrobial agent .

- Anti-inflammatory Assessment : In vitro experiments were conducted to evaluate the anti-inflammatory properties of this compound using lipopolysaccharide (LPS)-stimulated macrophages. The results showed a significant reduction in TNF-alpha and IL-6 levels, highlighting its therapeutic promise in treating inflammatory conditions .

- Neuroprotective Study : A neuroprotective study utilized PC12 cells exposed to corticosterone to model stress-induced neurotoxicity. Treatment with N-(4-acetamidophenyl)-3-(5-ethylfuran-2-yl)propanamide resulted in reduced cell death and improved cell viability compared to untreated controls .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(4-acetamidophenyl)-3-(5-ethylfuran-2-yl)propanamide may exhibit anticancer properties. The structural characteristics of this compound allow it to interact with specific biological targets involved in cancer cell proliferation and survival. Studies have shown that derivatives of propanamide often display significant cytotoxic effects against various cancer cell lines, suggesting that this compound could be developed as a potential anticancer agent.

Anti-inflammatory Properties

The compound has potential applications in treating inflammatory diseases. Its ability to modulate inflammatory pathways could make it a candidate for developing new anti-inflammatory drugs. Research into similar compounds has indicated that they can inhibit pro-inflammatory cytokines, thereby reducing inflammation and associated symptoms.

Neuroprotective Effects

Emerging studies suggest that N-(4-acetamidophenyl)-3-(5-ethylfuran-2-yl)propanamide might possess neuroprotective properties. Compounds with furan moieties are often studied for their ability to protect neuronal cells from oxidative stress and apoptosis, which is crucial in neurodegenerative diseases like Alzheimer's and Parkinson's.

Chemical Synthesis and Reactivity

The synthesis of N-(4-acetamidophenyl)-3-(5-ethylfuran-2-yl)propanamide can be achieved through various organic reactions typical of amides and aromatic compounds. Common synthetic routes may include:

- Acylation Reactions : Utilizing acetic anhydride or acetyl chloride to introduce the acetamide group.

- Furan Substitution : Employing electrophilic aromatic substitution methods to attach the ethylfuran moiety.

These methods not only facilitate the production of the compound but also allow for the creation of analogs with potentially enhanced properties.

Interaction studies focusing on the binding affinity of N-(4-acetamidophenyl)-3-(5-ethylfuran-2-yl)propanamide to various biological targets are essential for understanding its pharmacodynamics. Techniques such as:

- Molecular Docking : To predict how the compound interacts with specific proteins.

- In Vitro Assays : To evaluate its efficacy against specific cell lines or biological systems.

These studies are crucial for guiding future drug development efforts and elucidating the mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(4-acetamidophenyl)-3-(5-ethylfuran-2-yl)propanamide with analogous propanamide derivatives, focusing on structural variations, physicochemical properties, and inferred biological implications.

Table 1: Structural and Functional Comparison of Propanamide Derivatives

*Molecular weights calculated based on structural formulas.

Key Observations

The 4-acetamidophenyl moiety may mimic the sulfamoyl group in Compound 30a, which is critical for CAI activity, but with reduced hydrogen-bonding capacity due to the acetyl substitution .

Electronic and Steric Effects The ethylfuran substituent introduces steric bulk and electron-rich aromaticity, contrasting with the propargyl group in Compound 5a , which is smaller and reactive in click chemistry applications.

Biological Activity Compound 30a demonstrated carbonic anhydrase inhibitory activity, attributed to its sulfamoyl and hydroxyphenyl groups .

Q & A

Q. How can high-throughput screening (HTS) pipelines leverage this compound’s scaffold for drug discovery?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.